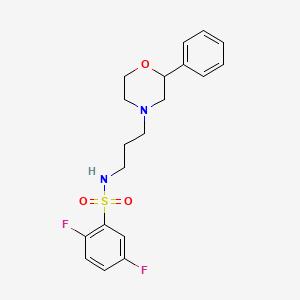
2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (a six-membered ring of carbon atoms) with two fluorine atoms and a sulfonamide group attached. The sulfonamide group would be connected to a propyl chain, which is in turn connected to a morpholine ring with a phenyl group .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation, alkylation, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atoms and the sulfonamide group would likely influence properties such as polarity, solubility, and stability .Mecanismo De Acción
2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. CK2 is a constitutively active kinase that phosphorylates a wide range of substrates. Therefore, CK2 inhibitors such as this compound can modulate various cellular processes by inhibiting CK2-mediated phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce the production of inflammatory mediators, including TNF-α and IL-6, in macrophages and microglia. In addition, this compound has been shown to reduce the phosphorylation of tau protein in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is its high selectivity towards CK2, which minimizes off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders in preclinical and clinical studies. Another direction is to explore its mechanism of action and identify its downstream targets in various cellular processes. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of this compound is also an area of interest.
Métodos De Síntesis
2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be synthesized by a multistep process starting from commercially available 2,5-difluorobenzenesulfonyl chloride and 3-(2-phenylmorpholino)propylamine. The synthesis involves several chemical reactions, including amidation, sulfonamide formation, and fluorination. The final product is obtained as a white solid with high purity and yield.
Aplicaciones Científicas De Investigación
2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been extensively studied in various scientific research fields, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CK2 has been shown to play a critical role in promoting tumor growth and survival by regulating various oncogenic pathways. Therefore, CK2 inhibitors such as this compound have been investigated as potential anticancer agents. Inflammation is another pathological process in which CK2 has been implicated. CK2 has been shown to modulate the activity of various inflammatory mediators, including NF-κB and TNF-α. Therefore, CK2 inhibitors such as this compound have been studied as potential anti-inflammatory agents. In neurodegenerative disorders, CK2 has been shown to regulate the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Therefore, CK2 inhibitors such as this compound have been investigated as potential therapeutic agents for Alzheimer's disease.
Propiedades
IUPAC Name |
2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAQBOGDIKFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

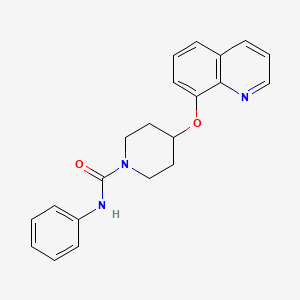
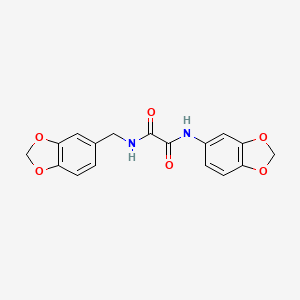

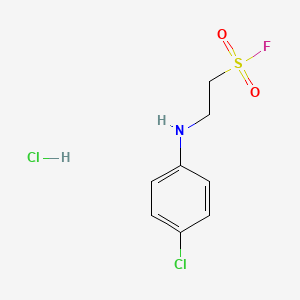
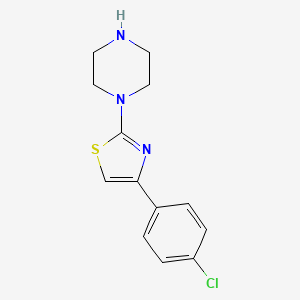
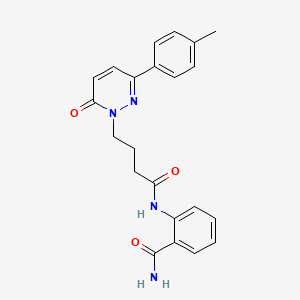
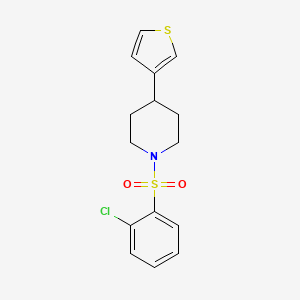
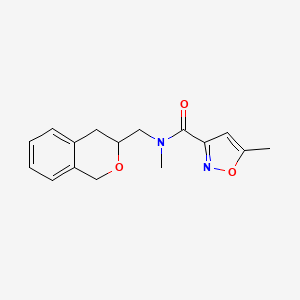
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
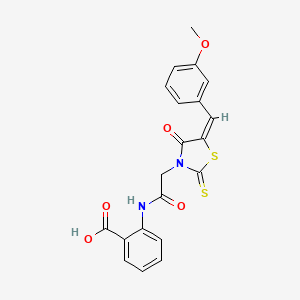
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
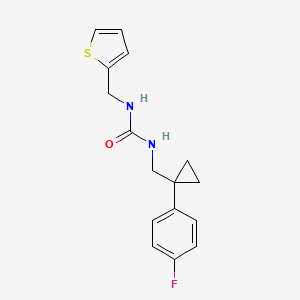
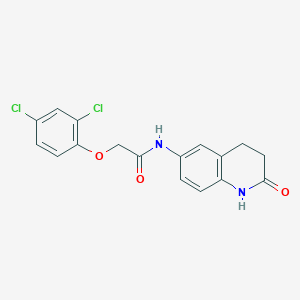
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)